molecular formula C13H16O2 B2561132 Ethyl 2-(4-cyclopropylphenyl)acetate CAS No. 40641-92-7

Ethyl 2-(4-cyclopropylphenyl)acetate

Cat. No. B2561132
CAS RN: 40641-92-7
M. Wt: 204.269
InChI Key: AEVGEGQUYRLIED-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyclopropylphenyl)acetate is a chemical compound with the molecular formula C13H16O2 . It is used in various chemical reactions due to its unique structure and properties .


Synthesis Analysis

The synthesis of this compound can be achieved from Ethyl 4-bromophenylacetate and Cyclopropylboronic acid . This process involves a series of chemical reactions that lead to the formation of the desired product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropyl group attached to a phenyl group, which is further connected to an acetate group . The molecular weight of this compound is 204.26 g/mol .


Chemical Reactions Analysis

This compound participates in various chemical reactions due to its unique structure . The presence of the cyclopropyl group, phenyl group, and acetate group allows it to undergo a variety of chemical transformations .


Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a molecular weight of 204.26 g/mol and a molecular formula of C13H16O2 . It also has a topological polar surface area of 26.3 Ų . The compound is characterized by a complexity of 213, as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Hydroxamic Acids and Ureas : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been utilized in Lossen rearrangement, enabling the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This method is praised for its mildness, compatibility with various protective groups, and its environmentally friendly nature due to recyclable byproducts (Thalluri et al., 2014).
  • Formation of Ethyl (4-Phenylphenyl)acetate via Suzuki Coupling : Ethyl (4-phenylphenyl)acetate, a precursor with anti-arthritic potential, has been synthesized through green, aqueous Suzuki coupling reactions. This method not only offers a pathway to synthesize biaryls but also educates students about green chemistry principles and the professional responsibilities of pharmaceutical chemists (Costa et al., 2012).
  • Intramolecular aza-Michael Reaction : Ethyl 2-(1-phenylpiperidin-2-yl) acetate and ethyl [1-(2-bromophenyl)-2-pyrrolidinyl] acetate have been synthesized utilizing a base-induced intramolecular aza-Michael reaction, showcasing the compound's versatility in heterocycle formation (Ramos et al., 2011).

Biological and Medicinal Applications

  • Synthesis of Bromophenol Derivatives : Ethyl derivatives containing the cyclopropyl moiety have been synthesized and showed effectiveness as inhibitors for enzymes such as carbonic anhydrase I and II, and acetylcholinesterase, indicating potential in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
  • Antimicrobial and Antioxidant Properties : Certain synthesized cyclopropane carboxylates demonstrated significant antimicrobial and antioxidant activities, suggesting their potential in pharmaceutical applications (Raghavendra et al., 2016).

Material and Chemical Engineering Applications

  • Fabrication and Synthesis for Industrial Applications : Ethyl derivatives have been used in the synthesis of important intermediates like 4-phenyl-2-butanone, which has applications in synthesizing medicines for inflammation and codeine (Zhang, 2005).
  • Membrane Reactor Development : Ethyl derivatives have been utilized in membrane reactors for the kinetic resolution of compounds, demonstrating their role in improving industrial processes like the synthesis of ACE inhibitors (Liese et al., 2002).

Safety and Hazards

Ethyl 2-(4-cyclopropylphenyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause serious eye irritation. It may also cause drowsiness or dizziness . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

ethyl 2-(4-cyclopropylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)9-10-3-5-11(6-4-10)12-7-8-12/h3-6,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVGEGQUYRLIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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